N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Overview
Description
“N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has a molecular formula of C21H21N7O5 and an average mass of 451.435 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazin-6-yl group attached to a 3,4-dimethoxyphenyl group via an ether linkage . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Antiproliferative Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide and its derivatives have been studied for their antiproliferative activities. These compounds, particularly the triazolopyridazine derivatives, exhibit the ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and treatment, where controlling cell proliferation is a critical aspect (Ilić et al., 2011).
Synthesis and Structure Analysis
Significant research has been conducted on the synthesis and structural analysis of various derivatives of this compound. For instance, the synthesis of different heterocycles from compounds containing the triazolopyridazine moiety has been explored. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Deeb et al., 2005).
Antibacterial and Antifungal Activity
Several derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been associated with a wide range of targets, including various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in cancer, microbial infections, and inflammation . The compound’s effects on these pathways could lead to downstream effects such as the regulation of cell growth, immune response, and inflammation.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, and potential interactions with other drugs.
Result of Action
Similar compounds have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its target and its impact on biochemical pathways.
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-17-9-8-16(14-18(17)30-2)21-25-24-19-10-11-20(26-27(19)21)31-13-12-23-22(28)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHOIOTGTZTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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